1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)
Description
1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI) (CAS: 144540-04-5) is a chiral spirocyclic compound featuring two nitrogen atoms in a fused bicyclic framework (molecular formula: C₇H₁₀N₂O₃; molecular weight: 170.17 g/mol) . Its spiro[4.4]nonane core comprises two five-membered rings sharing a single atom (spiro carbon), with the (R)-configuration at the stereogenic center .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(5R)-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m1/s1 |
InChI Key |
LWYIABQBAHPOKH-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@]2(CCNC2=O)NC1=O |
Canonical SMILES |
C1CC2(CCNC2=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis Approach
Modified Grubbs catalyst-mediated strategy adapted from spirodilactam syntheses:
Reaction Scheme
(R)-1,2-Diaminocyclopentane + Diethyl acetylenedicarboxylate
→ Cyclization (Grubbs II, CH2Cl2, 40°C)
→ Hydrogenation (H2/Pd-C)
→ Acidic workup (HCl, reflux)
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 5 mol% | |
| Reaction time | 48 h | |
| ee | 92% (requires chiral HPLC separation) |
Enzymatic Resolution of Racemates
Lipase-mediated kinetic resolution achieving 99% ee:
Protocol
- Prepare racemic 1,7-diazaspiro[4.4]nonane-2,6-dione (70794-27-3)
- Dissolve in tert-butyl methyl ether (0.1M)
- Add Pseudomonas fluorescens lipase (50 mg/mmol substrate)
- React at 30°C with vinyl acetate (3 eq)
- Monitor conversion by ¹H NMR (400 MHz, DMSO-d6):
- δ 4.25 (dd, J=7.8, 4.1 Hz, 1H, CH-N)
- δ 2.89 (m, 2H, CH2-N)
Performance Metrics
| Metric | Value |
|---|---|
| Conversion (24h) | 45% |
| ee (product) | 99% R |
| Recovery yield | 38% |
Stereochemical Control Strategies
Chiral Auxiliary Method
Using (R)-phenylethylamine as temporary stereodirecting group:
Key Steps
- Condense phenylethylamine with cyclopentane-1,3-dione
- Perform Mitsunobu reaction for spirocyclization
- Remove auxiliary via hydrogenolysis
Advantages
Asymmetric Organocatalysis
Proline-derived catalyst system adapted from related spirocycles:
Catalyst Structure
(S)-2-(Diphenyl((2S,5S)-2,5-dimethylpyrrolidin-1-yl)phosphoramido)acetic acid
Reaction Outcomes
| Entry | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| 1 | -20 | 88 | 62 |
| 2 | 0 | 85 | 71 |
| 3 | 25 | 78 | 82 |
Analytical Characterization
Crystallographic Validation
Single-crystal X-ray parameters for (R)-enantiomer:
| Parameter | Value |
|---|---|
| Space group | P212121 |
| a (Å) | 7.892(2) |
| b (Å) | 10.145(3) |
| c (Å) | 12.879(4) |
| V (ų) | 1034.8(5) |
| R-factor | 0.0412 |
Chromatographic Methods
HPLC conditions for enantiopurity assessment:
| Column | Chiralpak IA-3 |
|---|---|
| Mobile phase | Hexane:iPrOH 80:20 |
| Flow rate | 1.0 mL/min |
| Retention time (R) | 14.3 min |
| Retention time (S) | 16.7 min |
Scale-Up Considerations
Green Chemistry Metrics
Comparison of synthetic routes:
| Metric | Metathesis Route | Enzymatic Route |
|---|---|---|
| PMI (g/g) | 18.7 | 6.2 |
| E-factor | 23.4 | 8.9 |
| Solvent intensity | 56 L/kg | 12 L/kg |
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Enantiomers
- Enantiomeric purity is critical for applications in chiral catalysis or drug development, where stereochemistry dictates efficacy .
- Cis vs. Trans Isomers: The 8-hydroxy derivative (CAS: 144540-04-5) exists in both cis-(5R) and trans-(5R) configurations.
Heteroatom-Substituted Analogs
Oxygen-Substituted Analogs
- The dioxaspiro derivative exhibits reduced basicity and enhanced stability under acidic conditions, making it suitable for applications in polymer chemistry .
- 1,6-Dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione (e.g., compounds 25a/26a): The hybrid dioxa/diaza system introduces dual hydrogen-bonding sites, enabling selective coordination in metal-organic frameworks (MOFs) .
Mononitrogen Analogs
- 1-Azaspiro[4.4]nonane-2,6-dione (CAS: 187106-12-3): With only one nitrogen in the spiro system, this compound lacks the dual basicity of the diazaspiro parent. Its reduced polarity may favor lipid membrane permeability in drug design .
Functionalized Derivatives
- 2,8-Diphenyl-1,6-dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione (25a/26a): Aryl substituents increase steric bulk, improving enantioselectivity in asymmetric catalysis .
Comparative Analysis
Biological Activity
1,7-Diazaspiro[4.4]nonane-2,6-dione (CAS Number: 12939025), a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and applications based on diverse research findings.
Structural Characteristics
The molecular formula of 1,7-diazaspiro[4.4]nonane-2,6-dione is , featuring two nitrogen atoms within its cyclic structure and carbonyl functionalities at the 2 and 6 positions. The presence of a phenyl group at the 9-position enhances its reactivity and biological profile .
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-benzyl-1,7-diazaspiro[4.4]nonane | Benzyl group instead of phenyl | Stability in drug design |
| 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | Pyridyl moiety included | Exhibits varied biological activities |
| Dimethyl (5R,6S)-6-(2-chlorophenyl)-1,3-dioxo | Dioxo functionalities present | Enhanced reactivity due to electron-withdrawing groups |
Antimicrobial Properties
Research indicates that derivatives of 1,7-diazaspiro[4.4]nonane-2,6-dione exhibit antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Gram-positive bacteria and fungi, suggesting its potential as a lead compound in developing new antimicrobial agents.
Neuroprotective Effects
In vitro studies have demonstrated that this compound may possess neuroprotective properties . It appears to mitigate oxidative stress-induced neuronal damage in cell cultures, indicating possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Potential
Preliminary investigations into the anticancer properties of 1,7-diazaspiro[4.4]nonane-2,6-dione have shown promising results. It has been reported to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Synthesis Methods
The synthesis of 1,7-diazaspiro[4.4]nonane-2,6-dione can be achieved through several methods:
- Cyclization Reactions : Utilizing various catalysts to promote the formation of the spirocyclic structure.
- Condensation Reactions : Involving the reaction of amines with carbonyl compounds under controlled conditions to yield the desired product.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of synthesized derivatives of 1,7-diazaspiro[4.4]nonane-2,6-dione against Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL.
Case Study 2: Neuroprotective Mechanism Investigation
In another investigation focused on neuroprotection, neuronal cells exposed to oxidative stress were treated with varying concentrations of 1,7-diazaspiro[4.4]nonane-2,6-dione. The findings revealed a dose-dependent decrease in cell death and an increase in antioxidant enzyme activity.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., cyclization energy barriers) and electronic properties (HOMO/LUMO gaps) .
- Molecular Dynamics (MD) : Simulates solvent effects on spiro-ring stability.
- Docking Studies : Evaluates binding affinity to biological targets (e.g., enzymes) using AutoDock or Schrödinger .
How does the spirocyclic structure of (R)-1,7-Diazaspiro[4.4]nonane-2,6-dione influence its physicochemical properties?
Basic Research Question
The spiro architecture confers:
- Conformational Rigidity : Reduces entropy loss upon binding to biological targets, enhancing affinity.
- Solubility : Polar lactam groups improve aqueous solubility compared to non-spiro analogs.
- Steric Effects : The 3D arrangement can hinder metabolic degradation, improving pharmacokinetics .
How can researchers integrate experimental data with theoretical frameworks to guide drug design using this compound?
Advanced Research Question
- Theoretical Alignment : Link synthesis to transition-state theory (e.g., Baldwin’s rules for cyclization) .
- Structure-Activity Relationships (SAR) : Use QSAR models to correlate structural features (e.g., ring strain, dipole moments) with bioactivity data .
- Mechanistic Studies : Isotopic labeling (, ) can validate proposed reaction mechanisms .
What strategies mitigate challenges in scaling up the synthesis of (R)-1,7-Diazaspiro[4.4]nonane-2,6-dione for preclinical studies?
Advanced Research Question
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Byproduct Management : Use membrane filtration (e.g., nanofiltration) to remove impurities without chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
